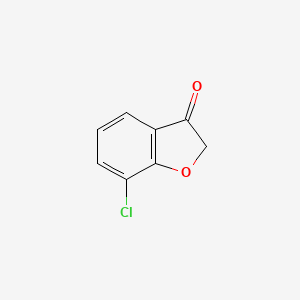

6-氯-4-氧代-1,4-二氢喹啉-2-羧酸

描述

The compound of interest, 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid, is closely related to a class of compounds that have been studied for their antibacterial properties and potential use in medical applications. These compounds are derivatives of 1,4-dihydroquinoline-3-carboxylic acids, which have been modified to enhance their activity against various bacterial strains.

Synthesis Analysis

The synthesis of related compounds has been explored in several studies. For instance, the synthesis of 6,7- and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids has been reported, with a focus on their antibacterial activity . Another study has described the synthesis of 2-substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acids, which were obtained by reacting acyl- and aroylpyruvic acids with 3-amino-5,5-dimethylcyclohex-2-en-1-one . These syntheses involve complex reactions and are supported by quantum-chemical calculations to propose plausible mechanisms for their formation.

Molecular Structure Analysis

The molecular structure of quinolone derivatives is crucial for their antibacterial activity. The presence of specific substituents at positions 6, 7, and 8 on the quinolone ring can significantly influence the compound's effectiveness. For example, the introduction of a fluorine atom and a piperazinyl group at positions 6 and 7, respectively, has been shown to enhance the antibacterial activity of these compounds .

Chemical Reactions Analysis

The chemical reactions involving quinolone derivatives are diverse and can lead to a variety of products with different properties. For instance, the bromination of 4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid allylamide results in the addition of bromine to the allyl double bond rather than halocyclization . These reactions are important for modifying the structure of quinolone derivatives to achieve desired biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinolone derivatives are essential for their practical application, especially in the pharmaceutical industry. The study of melting and dissociation properties, as well as solubility in relation to ion strength, temperature, and pH, is important for the optimization of crystallization and purification processes. For example, the main impurity in the industrial manufacture of ciprofloxacin, a well-known quinolone antibiotic, has been studied to improve its production . The solubility product and dissolution constants of these compounds can be estimated using experimental data and proton equilibrium theory .

科学研究应用

合成和抗菌研究

6-氯-4-氧代-1,4-二氢喹啉-2-羧酸用于合成基于氟喹诺酮的 4-噻唑烷酮,显示出作为抗菌剂的潜力。该化合物衍生自氟喹诺酮合成中的先导分子,并表现出抗菌和抗真菌活性 (Patel & Patel, 2010)。

研究物理化学性质

密切相关化合物的物理化学性质因其在重要抗生素环丙沙星的结晶和纯化过程中的重要性而受到研究。这项研究对于改进药物制造工艺至关重要 (Yin Qiuxiang, 2002)。

化学反应和合成变异

该化合物在各种喹啉衍生物的合成中发挥作用。它与不同化学试剂的反应导致形成具有潜在药理应用的新化合物。这些衍生物的反应机理和结构解析对于药物化学具有重要意义 (Ukrainets et al., 2005)。

抗菌药物开发

6-氯-4-氧代-1,4-二氢喹啉-2-羧酸衍生物在开发新的抗菌药物方面显示出前景。这些具有不同取代基的衍生物表现出显着的抗菌特性,表明它们在解决抗生素耐药性挑战方面的潜力 (Glushkov et al., 1997)。

抗结核活性

由这种化学衍生物合成的化合物显示出有效的抗结核活性。这项研究有助于开发针对结核病(一个重大的全球健康问题)的更有效的治疗方法 (Marvadi et al., 2020)。

HIV-1 整合酶抑制剂

在 HIV 研究领域,源自 6-氯-4-氧代-1,4-二氢喹啉-2-羧酸的喹诺酮羧酸已被探索为 HIV-1 整合酶的新型单酮酸类抑制剂。这一发现为抗逆转录病毒药物的开发提供了新的途径 (Sato et al., 2009)。

光谱示踪剂合成

该化合物用于合成 SPECT 研究的放射性示踪剂,专门靶向人脑中的 N-甲基-D-天冬氨酸受体。这一应用在神经学和药理学研究中具有重要意义 (Dumont & Slegers, 1996)。

作用机制

Target of Action

It is known that quinolone compounds, which this molecule is a derivative of, have a broad range of targets due to their versatile scaffold . They are used in drugs ranging from anticancer, antibacterial, and antiviral to cystic fibrosis and cardiotonic .

Mode of Action

Quinolones are known to interact with their targets in various ways, leading to different therapeutic effects . For instance, some quinolones act as signaling molecules controlling the population density of Pseudomonas spp., a mechanism of action known as quorum sensing .

Biochemical Pathways

Quinolones are known to affect a variety of pathways due to their broad range of targets .

Pharmacokinetics

The structure-activity relationship study of fluoroquinolones suggested that the carboxylic acid or hydrolyzable amide and ester group at c-3 position is essential for activity, and basic group at c-7 can influence the potency and pharmacokinetics of fluoroquinolones .

Result of Action

It is known that quinolones can have a wide range of effects, including antibacterial, antiplasmodial, and cytotoxic potentials .

Action Environment

For instance, when ethylene glycol was used as solvent, the final product isolated was an ester .

未来方向

生化分析

Biochemical Properties

6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid plays a significant role in biochemical reactions, particularly in the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, transcription, and repair. By inhibiting these enzymes, 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid disrupts bacterial DNA processes, leading to cell death. Additionally, this compound interacts with various proteins and biomolecules, forming stable complexes that enhance its antibacterial efficacy .

Cellular Effects

The effects of 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid on cells are profound. It primarily targets bacterial cells, leading to the inhibition of DNA replication and transcription. This compound also affects cell signaling pathways, gene expression, and cellular metabolism. In bacterial cells, it induces the SOS response, a cellular stress response to DNA damage. This response leads to the expression of genes involved in DNA repair and cell cycle regulation .

Molecular Mechanism

At the molecular level, 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid exerts its effects by binding to the DNA-enzyme complex formed by DNA gyrase or topoisomerase IV. This binding stabilizes the complex, preventing the re-ligation of the DNA strands and leading to the accumulation of double-strand breaks. These breaks are lethal to bacterial cells, resulting in cell death. The compound’s ability to inhibit these enzymes is due to its specific chemical structure, which allows it to interact with the active sites of the enzymes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions. Long-term studies have shown that prolonged exposure to this compound can lead to the development of bacterial resistance, necessitating careful monitoring and controlled usage .

Dosage Effects in Animal Models

The effects of 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid vary with different dosages in animal models. At therapeutic doses, it effectively inhibits bacterial growth without causing significant toxicity. At higher doses, it can cause adverse effects such as gastrointestinal disturbances, hepatotoxicity, and nephrotoxicity. These toxic effects are dose-dependent and highlight the importance of determining the optimal dosage for therapeutic use .

Metabolic Pathways

6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid is metabolized primarily in the liver. It undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. The primary enzymes involved in its metabolism are cytochrome P450 enzymes, which convert the compound into various metabolites. These metabolites are then excreted through the kidneys. The compound’s metabolism can affect its efficacy and toxicity, making it essential to understand its metabolic pathways .

Transport and Distribution

Within cells and tissues, 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid is transported and distributed via passive diffusion and active transport mechanisms. It interacts with various transporters and binding proteins, which facilitate its movement across cell membranes. The compound tends to accumulate in tissues with high bacterial loads, enhancing its antibacterial effects. Its distribution is influenced by factors such as tissue perfusion, binding affinity, and the presence of transport proteins .

Subcellular Localization

6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid localizes primarily in the cytoplasm and nucleoid region of bacterial cells. Its activity is influenced by its ability to penetrate bacterial cell walls and membranes. The compound’s subcellular localization is crucial for its interaction with target enzymes and its overall antibacterial efficacy. Post-translational modifications and targeting signals may also play a role in directing the compound to specific cellular compartments .

属性

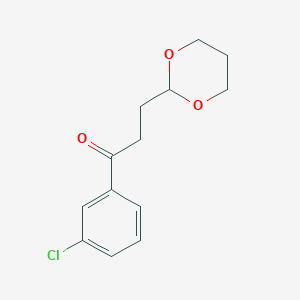

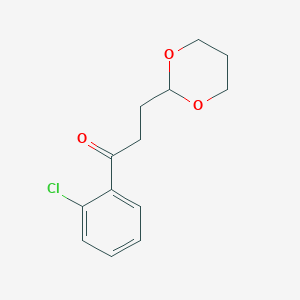

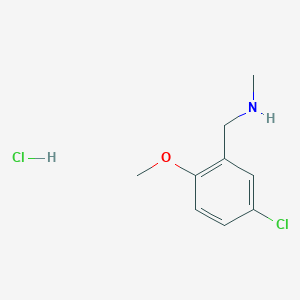

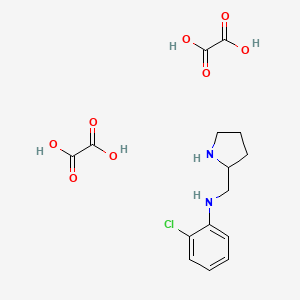

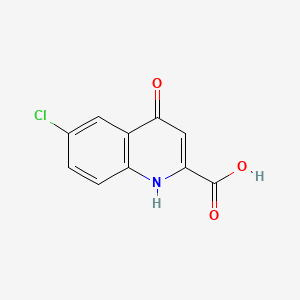

IUPAC Name |

6-chloro-4-oxo-1H-quinoline-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO3/c11-5-1-2-7-6(3-5)9(13)4-8(12-7)10(14)15/h1-4H,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBHYBXRWVNVMRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=O)C=C(N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90906582 | |

| Record name | 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90906582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

10174-72-8 | |

| Record name | 10174-72-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403023 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90906582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。